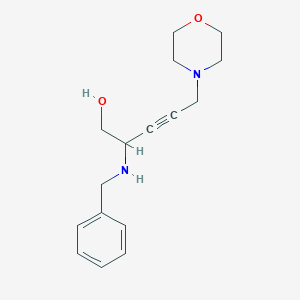

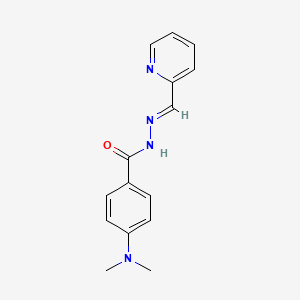

2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction The compound is a multifunctional molecule that may be involved in various chemical and biological processes due to its structural components. The compound comprises elements such as benzylamino, morpholinyl, and a pentyn-1-ol moiety, each contributing distinct chemical properties and reactivities.

Synthesis Analysis Synthetic approaches towards molecules containing morpholine and benzylamino groups have been extensively studied. A general method involves the condensation of arylaldehydes with amino alcohols in the presence of acidic or basic catalysts. For compounds similar to 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol, synthetic routes may include multi-step reactions starting from readily available substrates such as benzaldehydes, nitroalkanes, and morpholine. These syntheses leverage key organic reactions, including aminomethylation, Michael addition, and cyclization processes (He et al., 2021).

Molecular Structure Analysis The structure of molecules containing benzylamino and morpholinyl groups often exhibits significant conformational flexibility due to the presence of rotatable bonds. The spatial arrangement of these groups can influence the molecule's physical and chemical properties, including solubility, reactivity, and interactions with biological targets. X-ray crystallography and computational methods such as density functional theory (DFT) can provide detailed insights into the geometric parameters, electronic structure, and intermolecular interactions of such compounds (Kovalevsky et al., 1998).

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Medicinal Chemistry

- Chiral morpholinone, a derivative of morpholino compounds like 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol, plays a significant role in organic synthesis and medicinal chemistry. A catalytic enantioselective method for constructing these N,O-heterocycles has been reported, beneficial for synthesizing neurokinin-1 receptor antagonists (Yu‐Ping He et al., 2021).

Synthetic Applications

- 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol is used in the selective formation of complex organic compounds, such as 4-Ethoxy-5-methylene-2-cyclopentenones, important in synthetic chemistry. These compounds have been utilized in synthesizing natural products like oudenone, which has hypotensive properties (B. Flynn et al., 1995).

Electrochemical Studies

- The compound and its derivatives are subjects of electrochemical studies. For example, research on the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline, a related compound, provides insights into the stability and reactivity of these molecules under varying pH conditions (Hadi Beiginejad & D. Nematollahi, 2013).

Development of Ionic Liquids

- Morpholino compounds, including those related to 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol, are used in synthesizing ionic liquids with various applications, including their potential use as biomass solvents (J. Pernak et al., 2011).

Catalysis Research

- The compound's derivatives have been used in catalysis research, especially in processes like intramolecular hydroalkoxylation and hydroamination of alkynes, essential for creating complex organic structures (Mark J. Pouy et al., 2012).

Anti-inflammatory and Analgesic Properties

- Derivatives of morpholino compounds show significant anti-inflammatory and antinociceptive activities, making them relevant in pharmacological research (S. Schenone et al., 2000).

Eigenschaften

IUPAC Name |

2-(benzylamino)-5-morpholin-4-ylpent-3-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-14-16(17-13-15-5-2-1-3-6-15)7-4-8-18-9-11-20-12-10-18/h1-3,5-6,16-17,19H,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGQGTZOUSUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CC(CO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-5-morpholin-4-ylpent-3-yn-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)